Dibutylphosphinic acid m-fluorophenyl ester
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Overview
Description
1-dibutylphosphoryloxy-3-fluorobenzene is an organic compound with the molecular formula C14H22FO2P It is characterized by the presence of a fluorine atom attached to a benzene ring, along with a dibutylphosphoryloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-dibutylphosphoryloxy-3-fluorobenzene typically involves the reaction of 3-fluorophenol with dibutylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
3-Fluorophenol+Dibutylphosphoryl chloride→1-dibutylphosphoryloxy-3-fluorobenzene+HCl
Industrial Production Methods
Industrial production of 1-dibutylphosphoryloxy-3-fluorobenzene may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
1-dibutylphosphoryloxy-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phosphoryl group can participate in oxidation-reduction reactions, altering the oxidation state of phosphorus.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the phosphoryl group.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the phosphoryl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to different phosphorus-containing compounds.
Scientific Research Applications
1-dibutylphosphoryloxy-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-dibutylphosphoryloxy-3-fluorobenzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the phosphoryl group can engage in coordination with metal ions or other electrophilic species. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-dibutylphosphoryloxy-4-fluorobenzene
- 1-dibutylphosphoryloxy-2-fluorobenzene
- 1-dibutylphosphoryloxy-3-chlorobenzene
Uniqueness
1-dibutylphosphoryloxy-3-fluorobenzene is unique due to the specific positioning of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and interactions compared to other similar compounds. The presence of the dibutylphosphoryloxy group also imparts distinct properties, making it valuable for various applications.
Properties
CAS No. |
7526-46-7 |
---|---|
Molecular Formula |
C14H22FO2P |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
1-dibutylphosphoryloxy-3-fluorobenzene |
InChI |
InChI=1S/C14H22FO2P/c1-3-5-10-18(16,11-6-4-2)17-14-9-7-8-13(15)12-14/h7-9,12H,3-6,10-11H2,1-2H3 |
InChI Key |
SWQLXNAHOYNAMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)OC1=CC(=CC=C1)F |
Origin of Product |
United States |
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